molecular formula C8H10Cl3N B1370272 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 143016-68-6

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No.: B1370272
CAS No.: 143016-68-6
M. Wt: 226.5 g/mol
InChI Key: UZYOEPBKRIJNLU-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride ( 142885-96-9) is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 . This pyridine derivative is characterized by its specific structure, which includes reactive chloromethyl and chloro substituents, making it a valuable intermediate in synthetic organic chemistry . Compounds of this structural class are frequently employed as building blocks in the research and development of active pharmaceutical ingredients (APIs) and other complex molecules . The reactive sites on the molecule allow for further functionalization, which is crucial for constructing targeted chemical libraries for screening or for optimizing lead compounds in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel. Appropriate safety precautions should be followed, as the compound may cause skin and eye irritation and could be harmful if swallowed . For optimal stability, it is recommended to store the material sealed in a dry environment under cool conditions (2-8°C) .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOEPBKRIJNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143016-68-6
Record name Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chlorination Using Triphosgene (Phosgene Equivalent)

A highly efficient industrial method involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene in toluene as solvent:

  • Step 1: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene at a concentration of 20–30% (mass).
  • Step 2: Add a 40–50% toluene solution of triphosgene dropwise at 0–10 °C with stirring.
  • Step 3: Monitor the reaction by high-performance liquid chromatography (HPLC) until completion.
  • Step 4: Add methanol dropwise (molar ratio methanol to substrate 0.10–0.25) to quench residual reagents.
  • Step 5: Remove acidic gases under reduced pressure.
  • Step 6: Centrifuge and dry the reaction mixture to obtain the hydrochloride salt.

Key Features:

  • Yield: >96%
  • Purity: High (up to 99.7% by HPLC)
  • Environmental advantage: Triphosgene releases carbonic acid gas instead of sulfur oxides, reducing hazardous emissions.
  • Operational simplicity and scalability.

Reaction Scheme Summary:

Reagent/Condition Amount/Ratio Temperature (°C) Time Outcome
2-hydroxymethyl derivative 20-30% mass in toluene Ambient to 10 Dissolution Substrate solution
Triphosgene (in toluene) Molar ratio 0.35–0.37 0–10 Dropwise addition Chlorination reaction
Methanol Molar ratio 0.10–0.25 Ambient Dropwise Quenching
Reduced pressure Ambient Gas removal Acidic gas removal
Centrifugation & drying Ambient Product isolation

Example yield: 97.5% with 99.74% purity (HPLC)

Chlorination Using Thionyl Chloride

An alternative classical method uses thionyl chloride in dichloromethane solvent:

  • Step 1: Dissolve 4-methoxy-3,5-dimethylpyridinemethanol in dichloromethane.
  • Step 2: Add thionyl chloride solution dropwise at room temperature under inert atmosphere (argon).
  • Step 3: Stir for 1 hour at 20 °C.
  • Step 4: Remove solvent under reduced pressure.
  • Step 5: Suspend residue in hexanes, filter, wash, and air dry to obtain the hydrochloride salt.

Key Features:

  • Yield: Quantitative (near 100%)
  • Product: White solid with high purity.
  • Reaction time: Short (approx. 1–1.5 hours).
  • Drawback: Thionyl chloride releases sulfur dioxide and hydrogen chloride gases, which are corrosive and toxic.
Reagent/Condition Amount/Ratio Temperature (°C) Time Outcome
4-methoxy-3,5-dimethylpyridinemethanol 0.15 mol in 400 mL DCM Ambient (20) Dissolution Substrate solution
Thionyl chloride (in DCM) 0.158 mol in 100 mL DCM Ambient (20) 30 min addition + 30 min stirring Chlorination reaction
Reduced pressure Ambient Solvent removal Product isolation
Hexanes suspension Ambient Filtration Product purification

*Reported yield: 100%

Multistep Synthetic Route (Methylation, Ammonification, Chlorination, Oxidation)

This complex method involves:

  • Methylation of starting pyridine derivatives under alkaline conditions.
  • Ammonification to form pyridone intermediates.
  • Chlorination with phosphorus oxychloride.
  • Oxidation and methoxy substitution steps.
  • Final chlorination with sulfur oxychloride to produce the chloromethyl pyridine hydrochloride.

Key Points:

  • Multiple steps with intermediate purifications.
  • Yields vary by step; overall moderate yield (~56% in methylolation step).
  • Requires careful temperature and pH control.
  • Generates more waste and requires more reagents compared to direct chlorination.
Step Reagents/Conditions Temperature (°C) Time Yield (%)
Methylation Sodium hydroxide, dimethyl phosphate 0–4 3–6 h 56
Ammonification Strong ammonia solution 40–45 3–6 h
Chlorination Phosphorus oxychloride Reflux 8–12 h
Oxidation Hydrogen peroxide, glacial acetic acid 50–80 3–6 h
Final chlorination Sulfur oxychloride, methylene chloride 0–3 2 h 76

Overall process is more complex and less environmentally friendly due to sulfur oxychloride use and multiple solvent extractions

Method Reagents Used Yield (%) Purity (%) Environmental Impact Operational Complexity
Triphosgene in Toluene Triphosgene, Methanol >96 ~99.7 Low (CO2 released) Moderate (low temp control)
Thionyl Chloride in DCM Thionyl chloride ~100 High High (SO2, HCl gases) Simple
Multistep Synthesis Multiple reagents Variable Moderate High (multiple wastes) High (many steps)
  • The triphosgene method offers a balance of high yield, purity, and environmental safety, making it suitable for industrial scale-up.
  • The thionyl chloride method is straightforward and fast but has significant environmental and safety drawbacks due to toxic gas emissions.
  • The multistep synthetic route is less favored for direct preparation due to complexity and lower overall efficiency but may be useful when starting from simpler precursors.
  • Reaction monitoring by HPLC is critical to ensure completeness and purity.
  • Temperature control (0–10 °C) is essential in chlorination steps to avoid side reactions.
  • Methanol quenching in the triphosgene method helps neutralize residual reagents and facilitates gas removal.

The preparation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is most effectively achieved via chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using triphosgene in toluene. This method combines high yield, high purity, and environmental advantages over traditional thionyl chloride or multistep synthetic routes. Proper control of reaction parameters and post-reaction processing ensures optimal product quality suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with sulfur-containing reagents to form thioether linkages. This reaction is central to synthesizing omeprazole and related drugs:

Example Reaction:
Reaction with 5-methoxy-2-mercaptobenzimidazole under alkaline conditions yields the sulfide intermediate.

Reactants Conditions Product Yield Reference
5-Methoxy-2-mercaptobenzimidazole, NaOH, H₂O, EtOHRoom temperature, 4 hours5-Methoxy-2-((3,5-dimethyl-4-nitro-2-pyridinyl)methylthio)-1H-benzimidazole83%

Mechanism:

  • The chloromethyl group acts as an electrophile, reacting with the thiolate ion (generated in situ) to form a C–S bond.

Chlorination and Functional Group Interconversion

The compound itself is synthesized via chlorination of hydroxymethyl precursors:

Synthesis from 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine:

Reactant Chlorinating Agent Solvent Conditions Yield Reference
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineTriphosgene (40–50% in toluene)Toluene0–10°C, followed by methanol quenching93–94%

Key Steps:

  • Hydroxyl group replaced by chlorine via triphosgene.

  • Excess reagent neutralized with methanol.

Cross-Coupling Reactions

The chloro substituent at the 4-position participates in palladium-catalyzed couplings:

Suzuki–Miyaura Reaction:

Boronic Acid Catalyst Base Conditions Product Yield Reference
(4-Fluorophenyl)boronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/H₂O, 90°C2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-4-methoxy-3,5-dimethylpyridine100%

Outcome:

  • The chloro group is replaced by an aryl moiety, forming biaryl derivatives.

Deoxygenation and Reduction

The N-oxide derivatives of this compound can be reduced to regenerate the parent pyridine:

Deoxygenation with Aluminum Chloride:

Reactant Reducing Agent Conditions Product Yield Reference
2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-4-methoxy-3,5-dimethylpyridine N-oxideAlCl₃CH₂Cl₂, room temperatureDeoxygenated pyridine derivative53%

Alkylation and Ether Formation

The chloromethyl group facilitates alkylation reactions, particularly in synthesizing ethers:

Reaction with Sodium Methoxide:

Reactant Base Conditions Product Yield Reference
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochlorideNaOMe/MeOHReflux4-Methoxy-2-(chloromethyl)-3,5-dimethylpyridine93%

Stability and Side Reactions

  • Hydrolysis: Prolonged exposure to aqueous base may lead to hydrolysis of the chloromethyl group to hydroxymethyl .

  • Thermal Decomposition: Degrades at temperatures >150°C, releasing HCl .

Scientific Research Applications

Pharmaceutical Applications

Proton Pump Inhibitors (PPIs)
One of the primary applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors, such as Omeprazole. This compound plays a critical role in reducing gastric acid secretion and is widely used for treating peptic ulcers and gastroesophageal reflux disease (GERD) .

Case Study: Synthesis of Omeprazole
The synthesis of Omeprazole involves several steps where this compound acts as a key building block. The process typically includes:

  • Step 1: The chloromethyl group reacts with various nucleophiles to introduce functional groups.
  • Step 2: Subsequent reactions lead to the formation of the final PPI structure.

The efficiency of this synthesis has been documented, showcasing high yields and purity levels .

Antitumor Activity

Hsp90 Inhibitors
Another notable application is in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which exhibit antitumor activity. These inhibitors are crucial in cancer therapy as they target heat shock protein 90, a chaperone involved in protein folding and stability .

Case Study: Development of Hsp90 Inhibitors
Research by Kasibhatla et al. (2007) demonstrated that derivatives synthesized from this compound showed promising antitumor effects in preclinical models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents .

Material Science Applications

Polymer Synthesis
Beyond pharmaceuticals, this compound is also utilized in materials science. Its incorporation into polymer matrices can enhance properties such as thermal stability and electrical conductivity, making it valuable for applications in electronics and aerospace industries .

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for PPIsReduces gastric acid secretion
Cancer ResearchHsp90 inhibitorsAntitumor activity
Material SciencePolymer enhancementImproved thermal/electrical properties

Synthesis Techniques

The preparation methods for this compound involve several chemical reactions that ensure high yield and purity. Common methods include:

  • Nucleophilic Substitution: The chloromethyl group can be substituted with various nucleophiles to create diverse derivatives.
  • Functionalization: The compound can undergo functionalization reactions to introduce additional pharmacophores necessary for specific biological activities.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the pyridine ring play crucial roles in binding to these targets, affecting their activity and function. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (1:1)
  • CAS No.: 143016-68-6 (hydrochloride salt) ; 142885-96-9 (free base)
  • Molecular Formula : C₈H₉Cl₂N·HCl (hydrochloride salt)
  • Molecular Weight : 226.53 g/mol
  • SMILES : Cl.Cc1cnc(CCl)c(C)c1Cl

Applications :
This compound is a critical intermediate in pharmaceuticals, particularly in synthesizing Hsp90 inhibitors with antitumor activity . It is also linked to omeprazole and related proton pump inhibitors (PPIs) as a precursor or impurity .

Physicochemical Properties :

  • Purity : >95% (HPLC)
  • Storage : Stable at +4°C

Comparison with Structurally Similar Pyridine Derivatives

Key Structural Analogues

The table below compares This compound with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound 143016-68-6 C₈H₉Cl₂N·HCl 226.53 Cl (4-position), CH₂Cl (2-position) Antitumor drug intermediates
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride 153259-31-5 C₉H₁₃ClNO·HCl 230.12 OCH₃ (4-position), CH₂Cl (2-position) Omeprazole intermediate
3,5-Dimethyl-4-nitropyridine 1-Oxide 14248-66-9 C₇H₈N₂O₃ 168.15 NO₂ (4-position), O (1-oxide) Nitration studies, oxidant precursor
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride 107512-34-5 C₁₁H₁₇ClNO₂·HCl 284.18 OCH₂CH₂CH₂OCH₃ (4-position) Proton pump inhibitor derivatives

Structural and Reactivity Differences

Substituent Effects :

  • Chloro vs. Methoxy Groups : The chloro group at the 4-position in the target compound enhances electrophilic substitution reactivity, whereas methoxy in analogues (e.g., 153259-31-5) increases steric hindrance and reduces reactivity .
  • Chloromethyl Group : The CH₂Cl substituent at the 2-position is highly reactive, enabling nucleophilic displacement reactions critical for drug synthesis (e.g., Hsp90 inhibitors) .

NMR Data Comparison :

  • While direct NMR data for the target compound are unavailable, 1-(chloromethyl)-3,5-dimethylbenzene (a benzene analogue) shows distinct ¹H and ¹³C shifts:
  • ¹H NMR: 4.15 ppm (CH₂Cl), 6.68–6.75 ppm (aromatic protons) .
  • ¹³C NMR: 46.97 ppm (CH₂Cl), 138.3 ppm (quaternary carbons) .
    • Pyridine derivatives with methoxy or nitro groups exhibit downfield shifts due to electron-withdrawing effects .

Thermodynamic Stability :

  • The hydrochloride salt form of the target compound enhances solubility and stability compared to free bases (e.g., 142885-96-9) .

Biological Activity

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural formula:

C8H10Cl2N(Molecular Weight 195.08g mol)\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}\quad (\text{Molecular Weight }195.08\,\text{g mol})

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could play a role in disease modulation.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition.
  • Cell Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival, particularly in cancer cells.

Antimicrobial Studies

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Research

Another study focused on the anticancer effects of this compound on human cancer cell lines. The results were promising:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.6
MCF-7 (breast cancer)22.1
A549 (lung cancer)18.9

The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations.

Q & A

Q. What are the key steps in synthesizing 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride?

The synthesis involves a multi-step route starting from 2,3,5-trimethylpyridine:

  • N-Oxidation : Introduction of an oxygen atom to form the pyridine N-oxide intermediate.
  • Nitration : Substitution at the 4-position using nitric acid to introduce a nitro group.
  • Nucleophilic substitution : Replacement of the nitro group with methoxy via reaction with sodium methoxide.
  • Alcoholation : Reduction of the methoxy group to a hydroxymethyl intermediate.
  • Chloromethylation : Treatment with thionyl chloride (SOCl₂) or HCl to introduce the chloromethyl group, yielding the final hydrochloride salt . Key optimization : Reaction temperature (e.g., 80°C for chloromethylation) and stoichiometric control to avoid over-chlorination .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H NMR : Confirms structural integrity, e.g., signals for chloromethyl (~4.5 ppm) and methoxy groups (~3.8 ppm) .
  • FT-IR : Identifies functional groups (C-Cl stretch at ~700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
  • HPLC : Quantifies purity (>97%) and detects impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Validates chloride content via precipitation tests (e.g., reaction with AgNO₃) .

Q. How is chloride content determined in the hydrochloride salt?

  • Titration : Use argentometric titration (Mohr method) with AgNO₃ and potassium chromate indicator.
  • Qualitative test : Add AgNO₃ to an aqueous solution; white precipitate confirms chloride ions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature control : Maintain 80°C during chloromethylation to prevent thermal decomposition .
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in nitration steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and terminate at optimal conversion .

Q. How to resolve discrepancies in spectral data (e.g., NMR) for this compound?

  • Multi-technique validation : Cross-reference NMR with LC-MS to confirm molecular weight (222.112 g/mol) and fragmentation patterns .
  • Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃ to distinguish solvent-induced shifts .
  • Impurity profiling : Use HPLC-MS to identify co-eluting contaminants (e.g., unreacted 3,5-dimethylpyridine derivatives) .

Q. What are the stability considerations for long-term storage?

  • Storage conditions : Store at +5°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure to avoid radical-induced decomposition of the chloromethyl group .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf life .

Q. How to validate the absence of heavy metal contaminants?

  • ICP-MS : Quantify trace metals (e.g., Pb, Hg) below 20 μg/g, adhering to pharmacopeial limits .
  • Chelation tests : Use dithizone or 4-amino-antipyrine to detect colored metal complexes .

Methodological Challenges and Contradictions

Q. Why might chloromethylation yield vary between batches?

  • Moisture sensitivity : Trace water hydrolyzes chloromethyl intermediates; use anhydrous conditions and molecular sieves .
  • Steric hindrance : Bulky substituents (3,5-dimethyl groups) slow reaction kinetics; extend reaction time or increase temperature cautiously .

Q. How to address conflicting purity results from HPLC vs. elemental analysis?

  • Systematic error check : Calibrate HPLC detectors (e.g., UV wavelength) and validate chloride titration standards .
  • Byproduct identification : Isolate HPLC peaks for NMR or MS analysis to confirm structural deviations .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Reactant of Route 2
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

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